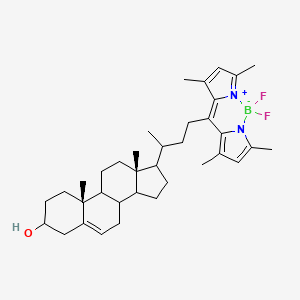

BODIPY-cholesterol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

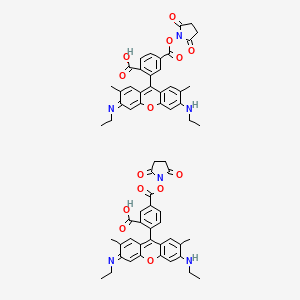

BODIPY-cholesterol is an intrinsically lipophilic, cell-permeable analog of cholesterol with a fluorescent BODIPY group . It is used as a cholesterol marker and aids in cholesterol trafficking . It has similar properties to that of the naïve cholesterol and serves as a cholesterol marker for live cells .

Synthesis Analysis

The synthesis of BODIPY-cholesterol involves preparing the key reagent for the assay, BODIPY-cholesterol, as well as the specific steps for using primary cortical astrocytes from apolipoprotein E knockout (APOE-KO) mice .Molecular Structure Analysis

The BODIPY-groups in BODIPY-cholesterol are oriented perpendicular and almost parallel to the bilayer normal, respectively . The position and orientation of the BODIPY moiety in cholesterol analogs have a severe influence on lateral diffusion specifically in the plasma membrane of living cells .Chemical Reactions Analysis

BODIPY-cholesterol is a biologically active and cell-permeable analog of cholesterol that is tagged with a fluorescent BODIPY group at carbon 24 . It co-localizes with dehydroergosterol, a marker of cholesterol, in HeLa cells and is trafficked from the plasma membrane to the endocytic recycling compartment in BHK cells .Physical And Chemical Properties Analysis

BODIPY-cholesterol displays excitation/emission maxima of 480/508 nm, respectively, and has been used to monitor sterol uptake and inter-organelle sterol flux in cells . The photostability of the analyzed systems were thoroughly determined .Applications De Recherche Scientifique

Cholesterol Uptake Capacity Measurement

BODIPY-cholesterol is used in a cell-free assay system to evaluate the capacity of High-Density Lipoprotein (HDL) to accept additional cholesterol . This method, named cholesterol “uptake capacity,” uses fluorescently labeled cholesterol and an anti-apolipoprotein A1 antibody . The resulting quantity of BODIPY-cholesterol in the medium is measured on a microplate reader, and the efflux capacity is calculated as the amount of effluxed BODIPY-cholesterol expressed as a fraction of the initial cell content of BODIPY-cholesterol .

Evaluation of Cholesterol Acceptors

BODIPY-cholesterol is used in an assay to evaluate the capacity of cholesterol acceptors . Cells are treated with an analog of cholesterol tagged with fluorescent BODIPY. Addition of an acceptor leads to BODIPY-cholesterol efflux, which is measured using a plate reader .

Monitoring Cholesterol Efflux from Spermatozoa

BODIPY-cholesterol can be reliably used to monitor cholesterol efflux from spermatozoa during in vitro capacitation . Upon incubation with capacitating conditions, BODIPY-cholesterol fluorescence reduces across the whole sperm head, visually demonstrating the loss of this cholesterol analogue from the plasma membrane during capacitation .

Blood-to-Retina Verapamil Transport

EverFluor FL Verapamil (EFV), a fluorescent probe of verapamil, is used to investigate the blood-to-retina verapamil transport at the blood-retinal barrier (BRB) . The signal of EFV is detected in the retinal tissue during the weak signal of cell impermeable compound .

5. Lysosomal Trapping at the Blood-Retinal Barrier EverFluor FL Verapamil (EFV) is used to investigate lysosomal trapping at the blood-retinal barrier (BRB) through its uptake .

Versatile Optical Applications

BODIPY dyes, including BODIPY-cholesterol, have versatile optical applications. They are used as laser dyes, chemical/bio-sensors, cellular imaging agents, triplet photosensitizers in photodynamic therapy, fluorescent-Positron Emission Tomography (PET) probes, solar energy conversion agents in organic photovoltaics (OPV), and in photocatalysis and developing self-assembled architectures .

Mécanisme D'action

Target of Action

BODIPY-cholesterol, also known as EverFluor 24-norcholesterol, primarily targets cellular membranes . It is used to monitor cholesterol efflux from cells, particularly from spermatozoa during in vitro capacitation .

Mode of Action

BODIPY-cholesterol interacts with its targets by integrating into the lipid bilayer of cell membranes . It behaves similarly to natural cholesterol in artificial bilayers and in cultured cells . The compound’s fluorescent properties allow it to be used as a probe to visualize and quantify cholesterol efflux .

Biochemical Pathways

BODIPY-cholesterol is involved in the cholesterol efflux pathway . During the process of capacitation, cholesterol is effluxed from the sperm membrane to the extracellular environment . BODIPY-cholesterol can be used to monitor this crucial step .

Pharmacokinetics

It is known that the compound is lipophilic and integrates into the lipid bilayer of cell membranes . This suggests that its absorption, distribution, metabolism, and excretion (ADME) properties would be similar to those of cholesterol.

Result of Action

The primary result of BODIPY-cholesterol’s action is the visualization and quantification of cholesterol efflux from cells . This provides valuable insights into the process of capacitation in spermatozoa . Additionally, the compound’s fluorescent properties allow for the study of membrane microdomains in living cells .

Action Environment

The action of BODIPY-cholesterol can be influenced by environmental factors such as temperature and pH . The compound is relatively environment and ph insensitive , suggesting that it maintains its functionality under a variety of conditions

Orientations Futures

Propriétés

IUPAC Name |

(10R,13R)-17-[4-(2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)butan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H51BF2N2O/c1-21(8-10-29-33-22(2)18-24(4)40(33)37(38,39)41-25(5)19-23(3)34(29)41)30-12-13-31-28-11-9-26-20-27(42)14-16-35(26,6)32(28)15-17-36(30,31)7/h9,18-19,21,27-28,30-32,42H,8,10-17,20H2,1-7H3/t21?,27?,28?,30?,31?,32?,35-,36+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFFWELDLDWZNRO-SJIMSOPYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)CCC(C)C4CCC5C4(CCC6C5CC=C7C6(CCC(C7)O)C)C)C)C)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)CCC(C)C4CCC5[C@@]4(CCC6C5CC=C7[C@@]6(CCC(C7)O)C)C)C)C)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H51BF2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

576.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

BODIPY-cholesterol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.